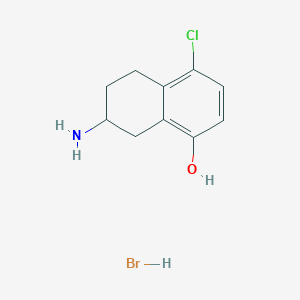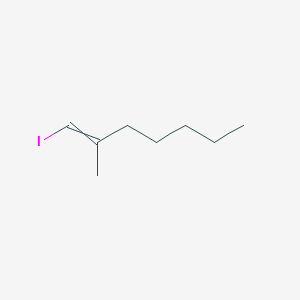
1-Iodo-2-methylhept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-methylhept-1-ene is an organic compound with the molecular formula C8H15I It is an iodinated alkene, characterized by the presence of an iodine atom attached to the first carbon of a heptene chain with a methyl group on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methylhept-1-ene can be synthesized through the dehydrohalogenation of haloalkanes. This process involves the elimination of a hydrogen halide from a haloalkane, typically using a strong base like potassium hydroxide (KOH) in an alcoholic solution . The reaction conditions often require heating to facilitate the elimination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale dehydrohalogenation processes, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methylhept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen chloride (HCl) in an inert solvent.
Oxidation: Peracids like m-chloroperoxybenzoic acid (mCPBA).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: 2-Methylhept-1-ene derivatives.
Addition: 1,2-Dihalo-2-methylheptane.
Oxidation: 2-Methylhept-1-ene oxide.
Reduction: 2-Methylheptane.
Scientific Research Applications
1-Iodo-2-methylhept-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodo-2-methylhept-1-ene in chemical reactions involves the interaction of its iodine atom and double bond with various reagents. The iodine atom, being a good leaving group, facilitates substitution reactions, while the double bond allows for addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2-Methyl-1-heptene: Similar structure but lacks the iodine atom.
1-Bromo-2-methylhept-1-ene: Similar structure with a bromine atom instead of iodine.
1-Chloro-2-methylhept-1-ene: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 1-Iodo-2-methylhept-1-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro analogs. The iodine atom’s larger size and lower bond dissociation energy make it more reactive in substitution reactions, providing different synthetic pathways and products.
Properties
CAS No. |
71570-23-5 |
|---|---|
Molecular Formula |
C8H15I |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
1-iodo-2-methylhept-1-ene |
InChI |
InChI=1S/C8H15I/c1-3-4-5-6-8(2)7-9/h7H,3-6H2,1-2H3 |
InChI Key |
JESWHWGMIPMAAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CI)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)
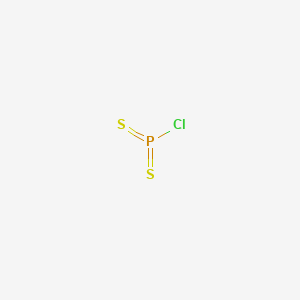
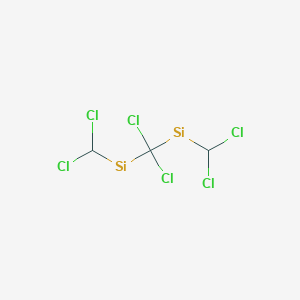
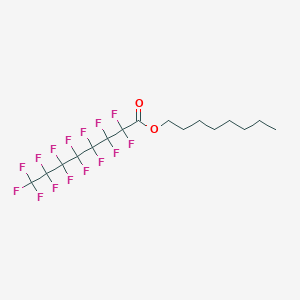
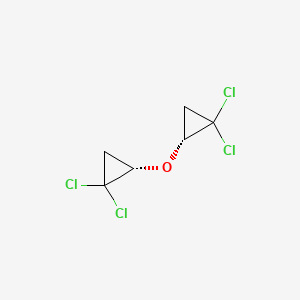
![1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene](/img/structure/B14479683.png)
![Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14479707.png)
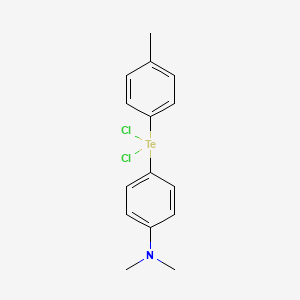
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)

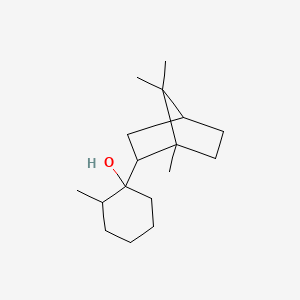
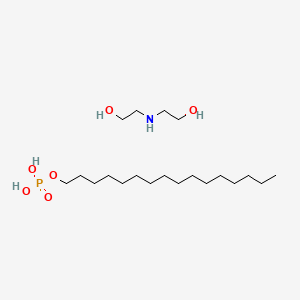
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
